

Validating the Inhibition of Lanosterol 14 α -Demethylase by SKF-104976: A Comparative Guide

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Compound of Interest

Compound Name: SKF 104976

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This guide provides a comparative analysis of the inhibitory activity of SKF-104976 against lanosterol 14 α -demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis pathway. The performance of SKF-104976 is benchmarked against established azole antifungal agents, which are also known inhibitors of this enzyme. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key pathways and workflows to support research and drug development efforts in this area.

Comparative Inhibitory Activity

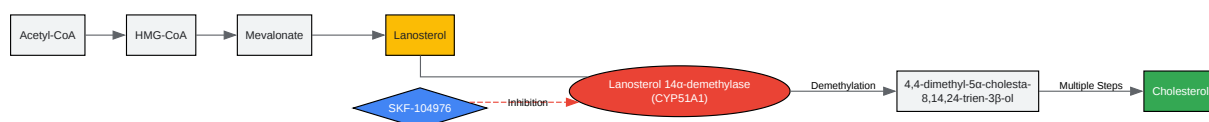
SKF-104976 demonstrates potent inhibition of lanosterol 14 α -demethylase. The following table summarizes the available quantitative data on its inhibitory concentration (IC₅₀) and compares it with that of several well-characterized azole antifungal drugs. It is important to note that the experimental conditions under which these values were determined may vary, and direct comparisons should be made with caution.

Compound	IC50	Enzyme Source	Assay Type	Reference
SKF-104976	2 nM	Hep G2 cell extract	Not Specified	[1]
Ketoconazole	Not explicitly stated, but inhibits 94.6% at 5 μ M	Recombinant Human CYP51A1	In vitro reconstituted system	[2]
Fluconazole	≥ 30 μ M	Recombinant Human CYP51A1	LC-MS/MS	[3][4]
Itraconazole	≥ 30 μ M	Recombinant Human CYP51A1	LC-MS/MS	[3][4]
Miconazole	0.057 μ M (57 nM)	Recombinant Human CYP51A1	LC-MS/MS	[3][4]

Note: The IC50 value for SKF-104976 was determined using a cell extract, which may differ from values obtained using a purified, reconstituted enzyme system.

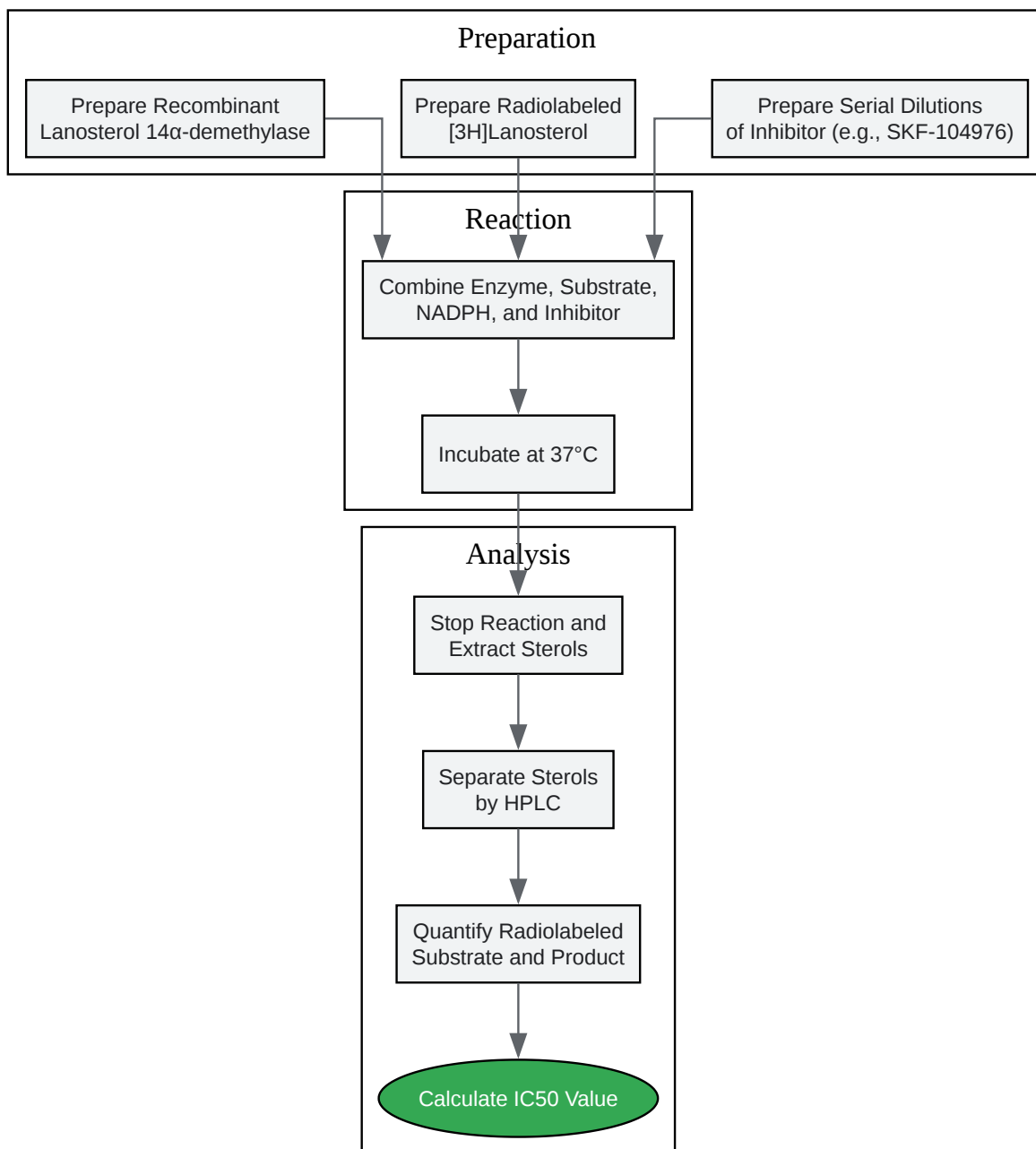
Signaling Pathway and Experimental Workflow

To understand the context of lanosterol 14 α -demethylase inhibition, the following diagrams illustrate the cholesterol biosynthesis pathway and a general workflow for assessing enzyme inhibition.



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Caption: Cholesterol biosynthesis pathway highlighting the role of Lanosterol 14 α -demethylase and the inhibitory action of SKF-104976.



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Caption: General experimental workflow for determining the IC₅₀ of an inhibitor against Lanosterol 14 α -demethylase.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the inhibition of lanosterol 14 α -demethylase.

Recombinant Human Lanosterol 14 α -Demethylase (CYP51A1) Inhibition Assay

This protocol is adapted from methodologies used to evaluate azole antifungal inhibitors[2][3][4].

a. Materials and Reagents:

- Recombinant human CYP51A1
- Cytochrome P450 reductase (CPR)
- L- α -1,2-dilauroyl-sn-glycerophosphocholine
- Isocitrate dehydrogenase
- Sodium isocitrate
- [3-³H]Lanosterol (radiolabeled substrate)
- NADPH
- Potassium phosphate buffer (pH 7.2)
- Glycerol
- Ethyl acetate (for extraction)

- Inhibitor compound (e.g., SKF-104976, azoles) dissolved in an appropriate solvent (e.g., DMSO)

b. Assay Procedure:

- Prepare the Reaction Mixture: In a suitable reaction vessel, combine the following components in 50 mM potassium phosphate buffer (pH 7.2) containing 10% glycerol (v/v):
 - 0.5 μ M recombinant human CYP51A1
 - 1.0 μ M cytochrome P450 reductase (CPR)
 - 100 μ M L- α -1,2-dilauroyl-sn-glycerophosphocholine
 - 0.4 mg/mL isocitrate dehydrogenase
 - 25 mM sodium isocitrate[5]
- Add Inhibitor: Add the desired concentration of the inhibitor (or vehicle control) to the reaction mixture.
- Add Substrate: Add radiolabeled [3-³H]lanosterol to a final concentration of 50 μ M[5].
- Pre-incubation: Pre-incubate the mixture for 30 seconds at 37°C in a shaking water bath[5].
- Initiate Reaction: Start the reaction by adding 100 μ M NADPH[5].
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Stop Reaction and Extraction: Stop the reaction by adding ethyl acetate to extract the sterols[5].
- Analysis:
 - Separate the extracted sterols using reverse-phase high-performance liquid chromatography (HPLC)[5].

- Quantify the amount of remaining radiolabeled substrate and the formed product using a β -RAM detector or liquid scintillation counting[5].
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Lanosterol 14 α -Demethylase Inhibition

This protocol is based on the methodology described for SKF-104976 in Hep G2 cells[1].

a. Materials and Reagents:

- Hep G2 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
- [¹⁴C]Acetate (radiolabeled precursor)
- Inhibitor compound (e.g., SKF-104976)
- Scintillation fluid
- Reagents for lipid extraction (e.g., hexane/isopropanol)

b. Assay Procedure:

- Cell Culture: Culture Hep G2 cells to a desired confluency in appropriate culture vessels.
- Treatment: Expose the intact cells to various concentrations of the inhibitor compound (e.g., SKF-104976) for a specified duration.

- Metabolic Labeling: Add [^{14}C]acetate to the culture medium and incubate to allow for its incorporation into cholesterol.
- Lipid Extraction: Wash the cells and extract the total lipids.
- Analysis:
 - Separate the different lipid fractions (including lanosterol and cholesterol) using thin-layer chromatography (TLC) or HPLC.
 - Quantify the radioactivity in the cholesterol and lanosterol fractions using liquid scintillation counting.
- Data Analysis:
 - Determine the inhibition of [^{14}C]acetate incorporation into cholesterol at different inhibitor concentrations.
 - An accumulation of radiolabeled lanosterol concurrent with a decrease in labeled cholesterol indicates inhibition of lanosterol 14 α -demethylase.
 - Calculate the IC₅₀ value based on the inhibition of cholesterol synthesis.

Conclusion

SKF-104976 is a highly potent inhibitor of lanosterol 14 α -demethylase, with a reported IC₅₀ of 2 nM in a cell-based assay[1]. This positions it as a significantly more potent inhibitor in this context than the clinically used azole antifungals fluconazole and itraconazole, and comparable to or more potent than miconazole. The provided experimental protocols offer a framework for researchers to further validate and compare the inhibitory activity of SKF-104976 and other compounds against lanosterol 14 α -demethylase in both purified enzyme and cell-based systems. Such studies are crucial for the development of novel therapeutic agents targeting cholesterol metabolism.

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- To cite this document: BenchChem. [Validating the Inhibition of Lanosterol 14 α -Demethylase by SKF-104976: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681005#validating-the-inhibition-of-lanosterol-14-alpha-demethylase-by-skf-104976]

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